1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-methyl-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10(11-6-4-3-5-7-11)18-13-12-8-17-19(2)14(12)16-9-15-13/h3-10H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMWSLJNEBSTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Amine
Treating 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 1-phenylethyl bromide in dimethylformamide (DMF) and potassium carbonate at 80°C for 12 hours yields the target compound. Stoichiometric control (1:1 amine-to-alkylating agent ratio) prevents over-alkylation.
Buchwald-Hartwig Amination
For halogenated intermediates (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine), coupling with 1-phenylethylamine using palladium acetate and BINAP ligand in toluene at 110°C achieves mono-alkylation with 70–75% yield.
Table 2: Functionalization Methods
| Method | Substrate | Conditions | Yield |
|---|---|---|---|
| Alkylation | 1-Methyl-4-amino-pyrazolopyrimidine | K2CO3, DMF, 80°C | 65% |
| Buchwald-Hartwig | 4-Chloro-1-methyl-pyrazolopyrimidine | Pd(OAc)2, BINAP, 110°C | 75% |
Optimization and Yield Considerations
Solvent and Temperature Effects
Cyclization in formamide maximizes yield due to its dual role as solvent and reactant. Alkylation in polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the 4-amine.
Catalytic Systems
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring exhibits electrophilic character, enabling substitution at positions activated by electron-withdrawing effects. Key reactions include:
Reagents/Conditions
-
Halogenation : Treatment with POCl₃ or PCl₥ introduces chlorine at the 4-position, forming 4-chloro intermediates .
-
Amination : Reaction with substituted anilines in ethanol under reflux replaces the 4-chloro group with aromatic amines .
Example Reaction
text1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine + POCl₃ → 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine + substituted aniline → 4-(substituted anilino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[7]
Key Data
| Substrate | Reagent | Product Yield | Reference |
|---|---|---|---|
| 4-Chloro intermediate | 4-Methoxyaniline | 72% | |
| 4-Chloro intermediate | 3-Fluoroaniline | 65% |
Alkylation and Acylation of the N4-Amine
The secondary amine at N4 participates in alkylation and acylation reactions:
Reagents/Conditions
-
Alkylation : Propargyl bromide or phenacyl bromide in DMF with phase-transfer catalysis (PTC) yields N-alkylated derivatives .
-
Acylation : Acetic anhydride or acyl chlorides form amides under reflux .
Example Reaction
textThis compound + propargyl bromide → N-propargyl derivative[3]
Key Data
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Propargyl bromide | DMF | RT | 85% | |
| Phenacyl bromide | DMF | RT | 78% |
Condensation with Carbonyl Compounds
The amine group undergoes condensation with aldehydes to form Schiff bases:
Reagents/Conditions
Example Reaction
textThis compound + 4-nitrobenzaldehyde → (E)-4-nitrobenzylideneamino derivative[4]
Key Data
| Aldehyde | Reaction Time | Yield | IC₅₀ (MCF-7) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 20 h | 70% | 11 µM | |
| 4-Hydroxybenzaldehyde | 20 h | 65% | 18 µM |
Cycloaddition and Heterocycle Formation
The propargyl-substituted derivatives participate in click chemistry:
Reagents/Conditions
Example Reaction
textN-propargyl derivative + benzyl azide → 1,2,3-triazole hybrid[3]
Key Data
| Azide | Catalyst | Yield | Reference |
|---|---|---|---|
| Benzyl azide | CuSO₄ | 92% |
Biological Activity and Mechanistic Insights
The compound’s reactivity directly correlates with its bioactivity:
-
Kinase Inhibition : The N4-amine and pyrimidine ring bind to EGFR and Src kinase active sites, disrupting ATP binding .
-
Anticancer Effects : Schiff base derivatives (e.g., 4-nitrobenzylideneamino) show enhanced cytotoxicity due to improved electron-withdrawing properties .
Structure-Activity Relationship (SAR)
-
N4-Substituents : Bulky groups (e.g., phenethyl) enhance kinase selectivity .
-
Pyrimidine Ring : Electron-deficient rings improve binding affinity to hydrophobic kinase pockets .
Stability and Degradation Reactions
Scientific Research Applications
The compound exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on various biological targets, including:
- Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. A study demonstrated that compounds similar to 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit selective cytotoxicity against certain cancer cell lines, suggesting a potential role in cancer therapy .
- Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have indicated that pyrazolo compounds can inhibit pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer properties against various cell lines. The results showed that one derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of pyrazolo derivatives. The compound was tested in vitro for its ability to inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). Results indicated a significant reduction in cytokine levels, suggesting its potential use in treating inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in macrophages |
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit varied biological activities depending on substituents and stereochemistry. Below is a systematic comparison:
Key Observations
Substituent Effects :
- N-Side Chain : The N-(1-phenylethyl) group in the target compound enhances kinase selectivity compared to benzyl (e.g., compound in ) or tert-butyl (e.g., 1NA-PP1 in ). Bulky groups like tert-butyl improve isoform specificity.
- Pyrazole Ring Modifications : Methylthio (e.g., ) or phenylethynyl (e.g., ) substitutions increase potency by enhancing hydrophobic interactions.
- Chiral Centers : The (R)-enantiomer (CLM3) shows superior antiproliferative activity compared to racemic mixtures, highlighting stereochemical importance .
Therapeutic Applications :
- Anticancer : Compounds targeting RET/VEGFR (e.g., ) or PKD (e.g., ) inhibit tumor growth via kinase suppression. Low nM IC50 values (e.g., ) indicate high potency.
- Anti-Inflammatory/Antioxidant : NRF2 activators (e.g., ) require higher doses (2000 mg/kg) but modulate oxidative stress pathways.
- Synergistic Effects : Co-administration with dexamethasone enhances anti-inflammatory efficacy in rheumatoid arthritis models .
Pharmacokinetics :
- CNS-penetrant derivatives (e.g., ) feature piperidinylmethyl groups, improving blood-brain barrier traversal.
- Methylthio or chloro substituents (e.g., ) may alter solubility and metabolic stability.
Selectivity and Toxicity
Q & A
Q. What are the standard synthetic routes for 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is purity confirmed?
The compound is synthesized via nucleophilic substitution reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidin-4-amine precursors with 1-phenylethyl halides in dry acetonitrile under reflux yields the target product. Post-synthesis, purification involves recrystallization from acetonitrile. Structural confirmation is achieved through IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.5 ppm). Advanced characterization may include mass spectrometry (e.g., ESI-MS for molecular ion peaks) .
Q. How do reaction conditions (solvent, temperature) impact the yield of pyrazolo[3,4-d]pyrimidine derivatives?
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity, improving substitution reactions.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
- Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonating amine intermediates. Yields drop with improper stoichiometry or moisture-sensitive reagents. Optimization via Design of Experiments (DoE) is recommended .
Advanced Research Questions
Q. What structural modifications enhance the compound’s kinase inhibitory activity, and how are these validated?
- N1 substitution : Bulky groups (e.g., isopropyl) improve hydrophobic interactions in kinase ATP-binding pockets.
- C3 modifications : Electron-withdrawing substituents (e.g., fluorophenyl) increase binding affinity. Validation involves in vitro kinase assays (IC₅₀ determination) and cellular assays (e.g., inhibition of cancer cell proliferation). Crystallographic studies (e.g., PDB: ZZM) reveal binding modes, while molecular dynamics simulations assess stability .
Q. How can contradictory solubility data across studies be resolved?
Solubility discrepancies arise from polymorphic forms or crystallinity differences. Address this via:
- X-ray diffraction (XRD) : Identify crystal packing variations.
- Differential Scanning Calorimetry (DSC) : Detect polymorph transitions.
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity impacts. For example, derivatives with tert-butyl groups exhibit lower aqueous solubility due to hindered lattice formation .
Q. What computational strategies predict the compound’s metabolic stability?
- In silico CYP450 inhibition assays : Use tools like StarDrop or Schrödinger to identify metabolic hotspots.
- ADMET predictors : Evaluate logP (optimal ~2–3) and polar surface area (<140 Ų) for bioavailability.
- Metabolite identification : LC-HRMS/MS coupled with software (e.g., MetaboLynx) detects phase I/II metabolites. Experimental validation via hepatic microsome assays confirms predictions .
Methodological Guidance
Q. Designing a SAR study: What parameters should be prioritized for pyrazolo[3,4-d]pyrimidine derivatives?
- Core scaffold : Maintain the pyrazolo[3,4-d]pyrimidine ring for kinase recognition.
- Substituent libraries : Test alkyl/aryl groups at N1 and C3 positions.
- Physicochemical properties : Optimize logD (1–3) and hydrogen bond donors (<3) for membrane permeability. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Q. How to troubleshoot low yields in coupling reactions with 1-phenylethylamine?
- Activation reagents : Use HATU or EDCI/HOBt for efficient amide bond formation.
- Solvent choice : DMF or dichloromethane minimizes side reactions.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC. Trace moisture is a common culprit; ensure anhydrous conditions via molecular sieves .
Data Analysis & Interpretation
Q. Interpreting conflicting IC₅₀ values in kinase inhibition assays: Methodological or biological variability?
- Assay conditions : Validate ATP concentrations (near Km values) and pre-incubation times.
- Control compounds : Include staurosporine or imatinib as benchmarks.
- Statistical rigor : Triplicate experiments with error bars <15%. Biological variability (e.g., cell line mutations) may require orthogonal assays (e.g., Western blotting for phosphorylated targets) .
Q. What spectral techniques differentiate tautomeric forms of pyrazolo[3,4-d]pyrimidines?
- ¹³C NMR : Chemical shifts at C4 (δ 150–160 ppm for amine vs. δ 165–175 ppm for imine forms).
- UV-Vis : λmax shifts (e.g., 260 nm for amine vs. 280 nm for imine tautomers).
- X-ray crystallography : Definitive proof of tautomeric state in solid phase .
Advanced Applications
Q. Can this compound serve as a precursor for radiopharmaceuticals? Design considerations.
- Radiolabeling sites : Introduce ¹⁸F at C3 via nucleophilic aromatic substitution (e.g., using K₂.2.2. cryptand).
- Stability : Ensure ≥90% radiochemical purity post-labeling (HPLC-PDA).
- In vivo imaging : Validate biodistribution in murine models using PET/CT.
Reference: Derivatives with fluorobenzyl groups show improved tumor uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
